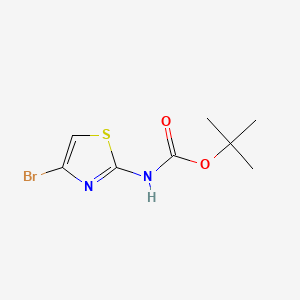
4-Methylvaleric Acid Methyl-d3 Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylvaleric Acid Methyl-d3 Ester is a stable isotope-labeled compound with the molecular formula C7H11D3O2 and a molecular weight of 133.203 . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylvaleric Acid Methyl-d3 Ester can be synthesized through esterification reactions. One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of an alcohol and a carboxylic acid . The reaction typically occurs under mild conditions and yields high purity ester products.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylvaleric Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
4-Methylvaleric Acid Methyl-d3 Ester is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methylvaleric Acid Methyl-d3 Ester involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms (D3) provide a distinct signal in analytical techniques, allowing researchers to track the compound’s behavior and interactions within biological systems. This labeling helps elucidate molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylvaleric Acid: The non-labeled version of the compound, used in similar applications but without the isotope labeling.
Isovaleric Acid: Another structurally similar compound with different applications in flavor and fragrance industries.
Hexanoic Acid: A related compound with applications in the synthesis of esters and other derivatives
Uniqueness
4-Methylvaleric Acid Methyl-d3 Ester’s uniqueness lies in its stable isotope labeling, which provides distinct advantages in analytical and research applications. The deuterium labeling allows for precise tracking and quantification in complex biological and chemical systems, making it a valuable tool in scientific research.
Properties
CAS No. |
97632-11-6 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
133.205 |
IUPAC Name |
trideuteriomethyl 4-methylpentanoate |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3 |
InChI Key |
KBCOVKHULBZKNY-HPRDVNIFSA-N |
SMILES |
CC(C)CCC(=O)OC |
Synonyms |
4-Methylpentanoic Acid Methyl-d3 Ester; Methyl-d3 4-Methylpentanoate; Methyl-d3 4-Methylvalerate; Methyl-d3 Isocaproate; Methyl-d3 Isohexanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



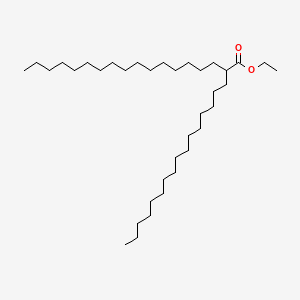
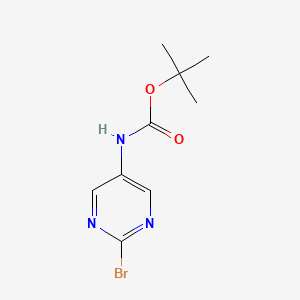

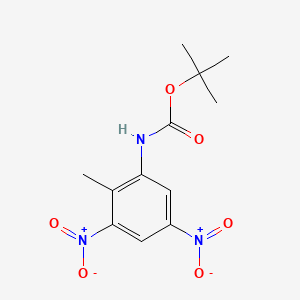
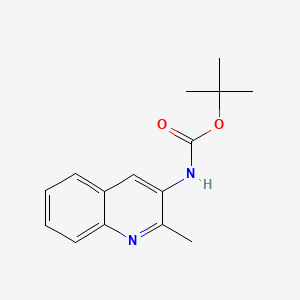

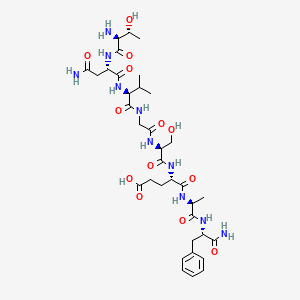
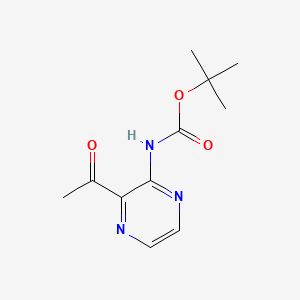
![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)



